4-Amino-1H-indazol-3-ol
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Overview
Description
4-Amino-1H-indazol-3-ol is a compound with the molecular formula C7H7N3O . It is a member of indazoles, which are important heterocycles in drug molecules . Indazole derivatives bear a variety of functional groups and display versatile biological activities .
Synthesis Analysis
Indazole derivatives can be synthesized by various methods. One approach involves transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
Indazoles are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .Chemical Reactions Analysis
Indazole derivatives have been used in the synthesis of a variety of compounds. For example, a series of RTK inhibitors were generated by incorporating an N,N’-diaryl urea moiety at the C4-position of 3-aminodazole .Scientific Research Applications
Anti-Inflammatory Activity
Indazole derivatives, including 4-Amino-1H-indazol-3-ol, have been found to possess anti-inflammatory properties . These compounds can be used in the development of drugs for the treatment of various inflammatory diseases.
Antitumor Activity
Indazole derivatives have shown significant antitumor activity. For instance, a study found that a compound with a 1H-indazole-3-amine structure exhibited promising inhibitory effects against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) .
Antiarrhythmic Activity
Indazole derivatives have been found to exhibit antiarrhythmic activities . This makes them potential candidates for the development of drugs for the treatment of various heart rhythm disorders.
Antifungal and Antibacterial Activities
4-Amino-1H-indazol-3-ol hydrochloride derivatives have shown applications in antibacterial and antifungal activities. These compounds can be used in the development of new antimicrobial agents.
Antitubercular Activity
4-Amino-1H-indazol-3-ol hydrochloride derivatives have also shown potential in antitubercular activities. This suggests their potential use in the development of drugs for the treatment of tuberculosis.
Inhibition of Phosphoinositide 3-Kinase Delta (PI3Kδ)
A novel series of 4,6-disubstituted-1H-indazole derivatives have been synthesized as selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitors for the treatment of respiratory diseases .
Anti-HIV Activity
Indazole derivatives have been found to possess anti-HIV activities . This suggests their potential use in the development of antiretroviral drugs for the treatment of HIV/AIDS.
Antidiabetic Activity
Indazole derivatives have been found to exhibit antidiabetic activities . This makes them potential candidates for the development of drugs for the treatment of diabetes.
Mechanism of Action
Safety and Hazards
Future Directions
Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research could focus on developing synthetic approaches to construct these heterocycles with better biological activities . Additionally, compound 6o could be a promising scaffold to develop an effective and low-toxic anticancer agent .
properties
IUPAC Name |
4-amino-1,2-dihydroindazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-4-2-1-3-5-6(4)7(11)10-9-5/h1-3H,8H2,(H2,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOHKLHBFVRPFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NNC2=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579744 |
Source
|
Record name | 4-Amino-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80579744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89792-08-5 |
Source
|
Record name | 4-Amino-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80579744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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